Lipophilicity Control: LogP Advantage Against 2-Des-methyl and N-methylated Analogs
The target compound's calculated LogP of 3.28 provides an optimal lipophilicity window (LogP 1–4) for oral absorption and CNS penetration, a profile not achievable with its closest analogs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.28 (calculated) |
| Comparator Or Baseline | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-indole (des-2-methyl analog): Est. LogP ~2.80 (lower lipophilicity); 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-indole (N-methyl analog): Est. LogP ~3.60 (higher lipophilicity, lack of H-bond donor) |
| Quantified Difference | Target compound LogP is intermediate between des-2-methyl and N-methyl analogs, offering a unique balance of solubility and permeability. |
| Conditions | In silico calculation based on Leyan vendor datasheet; comparator LogP values are estimated based on standard contribution methods for removing/adding methyl groups. |
Why This Matters
Procurement of the exact 2-methyl-1H-indole variant is critical for maintaining consistent LogP in lead optimization campaigns, as even a ΔLogP of 0.5 can significantly impact in vivo pharmacokinetics.
